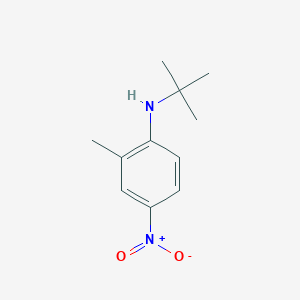

N-(tert-butyl)-2-methyl-4-nitroaniline

Beschreibung

Eigenschaften

Molekularformel |

C11H16N2O2 |

|---|---|

Molekulargewicht |

208.26g/mol |

IUPAC-Name |

N-tert-butyl-2-methyl-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-8-7-9(13(14)15)5-6-10(8)12-11(2,3)4/h5-7,12H,1-4H3 |

InChI-Schlüssel |

YBCBOQWQQJZXMG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Vorbereitungsmethoden

Pathway A: Sequential Alkylation-Nitration

This route begins with the alkylation of 2-methylaniline (o-toluidine) with tert-butyl bromide or analogous alkylating agents. The reaction typically employs a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate to facilitate nucleophilic substitution:

Subsequent nitration introduces the nitro group at the para position. A mixed acid system (HNO₃/H₂SO₄) at 0–10°C ensures regioselectivity, though the tert-butyl group may necessitate lower temperatures (e.g., −5°C) to mitigate sulfonation.

Optimization Challenges:

-

Nitration Efficiency : Steric hindrance from the tert-butyl group reduces nitration rates. Pilot studies on analogous compounds suggest using fuming nitric acid (90–100%) with extended reaction times (8–12 h).

-

Byproduct Formation : Ortho-nitration byproducts are minimized by maintaining strict temperature control and incremental HNO₃ addition.

Pathway B: Nitro Group Introduction Prior to Alkylation

An alternative approach involves nitrating 2-methylaniline first, followed by N-alkylation. This sequence avoids steric complications during nitration:

-

Nitration :

Reaction conditions from Patent CN101774929A (80–120°C, 1–5 h) may apply, though yields for para-nitration in tert-butyl derivatives require validation.

-

Alkylation :

The nitro group deactivates the aromatic ring, permitting milder alkylation conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

Critical Parameter Analysis

Solvent and Temperature Effects

| Parameter | Pathway A (Alkylation First) | Pathway B (Nitration First) |

|---|---|---|

| Solvent | DMF, THF | Sulfuric acid, Acetic acid |

| Temp. Range | 60–80°C (Alkylation) | 0–10°C (Nitration) |

| Reaction Time | 6–8 h (Alkylation) | 3–5 h (Nitration) |

Data extrapolated from o-toluidine derivatization highlight the trade-off between reaction vigor and selectivity. Pathway B’s nitration step benefits from established protocols but risks incomplete alkylation due to electron-withdrawing nitro groups.

Purification and Characterization

Crude products require recrystallization from ethanol/water mixtures (50–90% ethanol). HPLC purity benchmarks for analogous compounds exceed 97%, with melting points ranging 125–131°C. For this compound, melting point depression may occur due to steric hindrance, necessitating differential scanning calorimetry (DSC) for accurate characterization.

Industrial Scalability and Cost

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.